molecular formula C18H29N3O B4674064 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide

4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide

Cat. No. B4674064
M. Wt: 303.4 g/mol
InChI Key: FULLADLQECCADI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide, also known as Boc-Pip, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and piperazine, which makes it a potential candidate for various biological applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide is not fully understood. However, it is believed to act as a modulator of various biological systems, including the central nervous system (CNS) and the immune system. 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been shown to interact with various receptors, including dopamine receptors, serotonin receptors, and adenosine receptors. It has also been shown to have an inhibitory effect on the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide can improve cognitive function and reduce anxiety-like behavior in animal models. 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has also been shown to have an immunomodulatory effect, which makes it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has also been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide is its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide. One potential direction is the development of novel drugs targeting various biological systems, including the CNS and the immune system. Another direction is the study of the structure-activity relationship of 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide and its derivatives to improve its pharmacological properties. Additionally, the use of 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide as a tool for the study of neurotransmitter and neuromodulator systems in the brain is an area that requires further investigation. Finally, the development of new synthetic methods for the preparation of 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide and its derivatives is an area that requires further research.
Conclusion:
In conclusion, 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide is a chemical compound that has been widely used in scientific research. Its potential as a scaffold for the development of novel drugs targeting various biological systems makes it an important compound for medicinal chemistry and drug discovery. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide have been discussed in this paper. Further research in this area is required to fully understand the potential of 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide in various biological applications.

Scientific Research Applications

4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potential as a scaffold for the development of novel drugs targeting various biological systems. In medicinal chemistry, 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been used as a building block for the synthesis of various bioactive compounds, including anti-cancer agents, anti-inflammatory agents, and antimicrobial agents. In neuroscience, 4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide has been used to study the effects of neurotransmitters and neuromodulators on neuronal activity.

properties

IUPAC Name

4-tert-butyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-18(2,3)16-7-5-15(6-8-16)17(22)19-9-10-21-13-11-20(4)12-14-21/h5-8H,9-14H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLADLQECCADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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